molecular formula C20H24N4O3S2 B4628335 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4628335
M. Wt: 432.6 g/mol
InChI Key: RLXMTOKYZXTEAX-QINSGFPZSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • Z-configuration at the methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties, critical for stereochemical stability .
  • 3-(3-Methoxypropyl) substituent on the thiazolidinone ring, which enhances hydrophilicity compared to bulkier aromatic groups.
  • Thioxo (C=S) and oxo (C=O) groups in the thiazolidinone ring, which may contribute to redox activity or hydrogen-bonding capabilities .

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-4-8-21-16-14(18(25)23-9-5-7-13(2)17(23)22-16)12-15-19(26)24(20(28)29-15)10-6-11-27-3/h5,7,9,12,21H,4,6,8,10-11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMTOKYZXTEAX-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Construction of the Pyridopyrimidine Core: This step involves the cyclization of a pyridine derivative with a suitable amidine or guanidine.

    Functional Group Modifications: Introduction of the methoxypropyl and propylamino groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Thiazolidine derivatives have shown potential in inhibiting cancer cell lines. For instance, certain thiazolidinones demonstrated significant antitumor effects against glioblastoma cells by reducing cell viability .
  • Antimicrobial Properties : Compounds containing thiazolidine rings have exhibited antibacterial activity against various strains of bacteria such as E. coli and S. aureus at specific concentrations .
  • Anti-inflammatory Effects : Some derivatives have been studied for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of thiazolidinone derivatives on ovarian cancer cell lines (IGROV1). The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focused on the synthesis of novel thiazolidine derivatives revealed their effectiveness against bacterial cultures. The Minimum Inhibitory Concentration (MIC) was determined to be 256 µg/mL for several synthesized compounds, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism by which 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID/Reference Thiazolidinone Substituent Pyrido-Pyrimidinone Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-(3-Methoxypropyl) 2-(Propylamino), 9-methyl ~467.6 (estimated) Z-configuration; balanced lipophilicity/hydrophilicity
3-(4-Methylbenzyl) 2-(3-Methoxypropylamino), 9-methyl ~495.6 Increased aromaticity from benzyl group; higher molecular weight
3-(1-Phenylethyl) 2-(3-Imidazolylpropylamino), 9-methyl ~504.7 Imidazole introduces H-bonding potential; phenylethyl enhances lipophilicity
3-(3-Methoxypropyl) 2-(Tetrahydrofurfurylamino), 9-methyl ~495.6 Furan-derived substituent may improve solubility; stereochemical complexity
3-(3-Methoxypropyl) 2-(4-Methylpiperidinyl), 7-methyl 472.6 Piperidinyl group increases rigidity; lower molecular weight
3-(Substituted phenylazo) N/A (Pyrimidine-dione core) ~350–450 Azo linkage introduces conjugation; redox-active thiazolidinone

Key Observations:

Polar substituents like 3-methoxypropyl (target compound, ) or tetrahydrofurfuryl () improve hydrophilicity, favoring pharmacokinetic profiles .

Bioactive Moieties :

  • The imidazole group in may enable hydrogen bonding with biological targets, such as enzymes or receptors .
  • Thioxo groups (C=S) in the target compound and analogs (e.g., ) could participate in disulfide bond formation or metal chelation .

Stereochemical Considerations :

  • The Z-configuration in the target compound and ensures planar geometry at the methylidene bridge, critical for π-π stacking (e.g., with aromatic residues in proteins) .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 3-methoxypropyl group in the target compound likely improves water solubility compared to benzyl-substituted analogs (e.g., ).
  • Thermal Stability : High boiling points (~500°C, ) suggest thermal resilience, advantageous for drug formulation.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves a multi-step process:

  • Step 1: Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-keto esters under reflux conditions in inert atmospheres (e.g., nitrogen) .
  • Step 2: Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through a Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalysts like piperidine .
  • Step 3: Functionalization of the propylamino group via nucleophilic substitution or reductive amination .

Purity Assurance:

  • Chromatography: Use silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) to isolate intermediates .
  • Spectroscopic Confirmation: NMR (¹H/¹³C) and IR spectroscopy validate structural integrity and detect impurities (<2% threshold) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • ¹H/¹³C NMR: Assign peaks to verify Z-configuration of the thiazolidinone methylidene group and aromatic protons in the pyrido-pyrimidinone core .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., m/z 530.12 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict favorable reaction pathways, reducing trial-and-error .
  • Condition Optimization: Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, catalyst loading) to recommend optimal parameters (e.g., DMF as solvent, 70°C) .
  • Example: ICReDD’s workflow integrates computational predictions with experimental validation, shortening synthesis timelines by 30–40% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing 3-methoxypropyl with benzyl) to isolate activity-contributing moieties (Table 1) .

Q. Table 1: Structural Analog Comparison

Compound ModificationBiological Activity ShiftReference
3-Methoxypropyl → Benzyl↑ Anticancer potency, ↓ solubility
Propylamino → AllylaminoImproved kinase selectivity

Q. How does structural modification influence target selectivity and off-target effects?

  • Rational Design: Replace the thiazolidinone’s 3-methoxypropyl group with morpholinyl to enhance hydrogen bonding with target proteins (e.g., EGFR kinase) .
  • Off-Target Screening: Use SPR (Surface Plasmon Resonance) to profile binding against unrelated receptors (e.g., GPCRs) and adjust substituents to minimize cross-reactivity .

Q. What in silico tools predict binding interactions with biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite simulate binding poses with targets (e.g., DNA topoisomerase II), prioritizing high-affinity conformations (ΔG < −8 kcal/mol) .
  • MD Simulations: GROMACS models compound stability in binding pockets over 100 ns trajectories, identifying critical residue interactions (e.g., Lys123 hydrogen bonding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

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